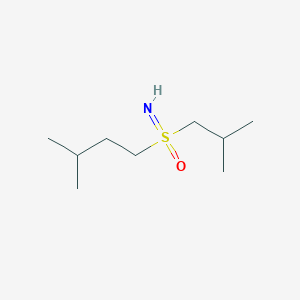
Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone is a highly specialized and pure chemical compound with the CAS number 2060034-11-7. This compound holds immense potential for researchers and scientists across various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of 3-methylbutylamine with 2-methylpropylsulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone: Unique due to its specific substituents and sulfanone group.
Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfoxide: Similar structure but with a sulfoxide group instead of a sulfanone.
Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfone: Contains a sulfone group, leading to different chemical properties.
Uniqueness
This compound is unique due to its specific combination of substituents and the presence of the lambda6-sulfanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H21NOS |
|---|---|
Molecular Weight |
191.34 g/mol |
IUPAC Name |
imino-(3-methylbutyl)-(2-methylpropyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H21NOS/c1-8(2)5-6-12(10,11)7-9(3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
RBLMOXINSBOCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCS(=N)(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


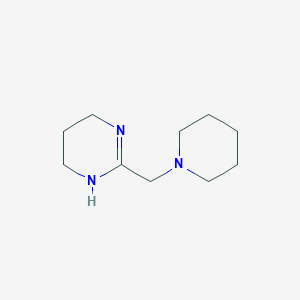

![2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide](/img/structure/B15259050.png)

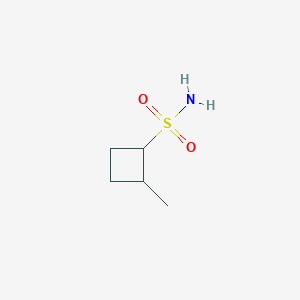
![8-Methoxyimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B15259080.png)
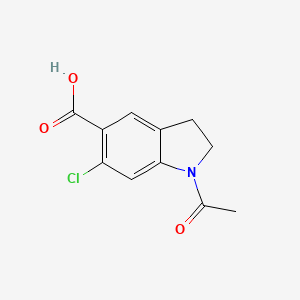
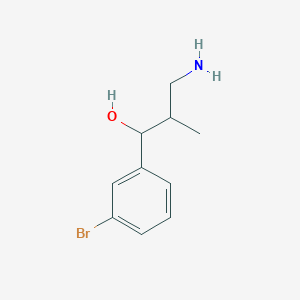

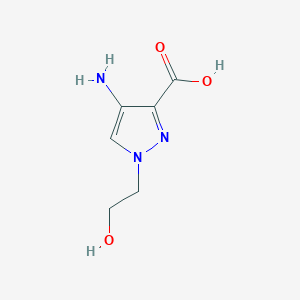
![4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15259128.png)
![9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B15259135.png)


